2-Methylpropyl [1-(cyclopropylcarbonyl)-3-oxopiperazin-2-yl]acetate
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Overview
Description
Isobutyl [1-(cyclopropylcarbonyl)-3-oxo-2-piperazinyl]acetate is a synthetic organic compound with the molecular formula C14H22N2O4 It is characterized by the presence of a piperazine ring, a cyclopropylcarbonyl group, and an isobutyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isobutyl [1-(cyclopropylcarbonyl)-3-oxo-2-piperazinyl]acetate typically involves the reaction of isobutyl acetate with a piperazine derivative under specific conditions. One common method includes the use of cyclopropylcarbonyl chloride as a reagent to introduce the cyclopropylcarbonyl group into the piperazine ring . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Isobutyl [1-(cyclopropylcarbonyl)-3-oxo-2-piperazinyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the isobutyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Isobutyl [1-(cyclopropylcarbonyl)-3-oxo-2-piperazinyl]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of isobutyl [1-(cyclopropylcarbonyl)-3-oxo-2-piperazinyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylcarbonyl group may play a crucial role in binding to the active site of enzymes, thereby inhibiting their activity. The piperazine ring can interact with various receptors, modulating their function and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Isobutyl acetate: A simpler ester with similar structural features but lacking the piperazine and cyclopropylcarbonyl groups.
Cyclopropylcarbonyl piperazine: Contains the piperazine and cyclopropylcarbonyl groups but lacks the isobutyl ester moiety.
Uniqueness
Isobutyl [1-(cyclopropylcarbonyl)-3-oxo-2-piperazinyl]acetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the piperazine ring and cyclopropylcarbonyl group makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H22N2O4 |
---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
2-methylpropyl 2-[1-(cyclopropanecarbonyl)-3-oxopiperazin-2-yl]acetate |
InChI |
InChI=1S/C14H22N2O4/c1-9(2)8-20-12(17)7-11-13(18)15-5-6-16(11)14(19)10-3-4-10/h9-11H,3-8H2,1-2H3,(H,15,18) |
InChI Key |
ZBLKDLJWVVVQPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)CC1C(=O)NCCN1C(=O)C2CC2 |
Origin of Product |
United States |
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